molecular formula C15H10Cl2N4O3S B2760525 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-52-4

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B2760525
CAS No.: 688793-52-4
M. Wt: 397.23
InChI Key: LZPLILBDKVXATC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O3S and its molecular weight is 397.23. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Molecular Analysis

The structural characterization and molecular analysis of compounds related to 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide reveal insights into their crystal structures, vibrational spectroscopic signatures, and molecular interactions. The crystal structures of similar acetamides exhibit a folded conformation, highlighting the inclination between the pyrimidine and benzene rings, which is stabilized by intramolecular N—H⋯N hydrogen bonding (Subasri et al., 2016). Further, these compounds' vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations, provides detailed insights into their molecular geometry, inter and intramolecular hydrogen bond interactions, and vibrational wavenumbers (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of related compounds, including 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, have been explored to yield pyridin-2(1H)-ones, demonstrating the compounds' flexibility in chemical reactions and potential for generating derivatives with varied biological activities (Savchenko et al., 2020). Additionally, the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, indicates a methodology for producing compounds with antimicrobial properties, showcasing the potential for pharmaceutical applications (Hossan et al., 2012).

Antimicrobial and Antiviral Applications

The antimicrobial and antiviral applications of these compounds have been highlighted in various studies. Some derivatives have shown potent antimicrobial activity, with certain compounds exhibiting significant inhibitory activity against various bacteria, suggesting their potential as antimicrobial agents (Hossan et al., 2012). Furthermore, the antiviral active molecules within this chemical class have been characterized for their vibrational signatures and quantum computational approaches, providing insights into their potential antiviral potency, including against SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol to form the final product.", "Starting Materials": [ "2,4-dichlorophenol", "chloroacetyl chloride", "2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol" ], "Reaction": [ "Step 1: React 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.", "Step 2: React 2-(2,4-dichlorophenoxy)acetyl chloride with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] }

CAS No.

688793-52-4

Molecular Formula

C15H10Cl2N4O3S

Molecular Weight

397.23

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C15H10Cl2N4O3S/c16-8-3-4-11(10(17)6-8)24-7-12(22)20-21-14(23)9-2-1-5-18-13(9)19-15(21)25/h1-6H,7H2,(H,20,22)(H,18,19,25)

InChI Key

LZPLILBDKVXATC-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=S)N(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1

solubility

not available

Origin of Product

United States

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